molecular formula C13H11BrO3 B1452638 Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate CAS No. 270081-83-9

Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate

Cat. No. B1452638
M. Wt: 295.13 g/mol
InChI Key: RTUAGHYUPYVOOK-UHFFFAOYSA-N
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Description

“Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate” is a chemical compound with the empirical formula C13H11BrO3 . It has a molecular weight of 295.13 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is O=C(OC)COC1=CC2=C(C=C1)C=C(Br)C=C2 . This notation provides a way to represent the structure of the molecule in a textual format.

Scientific Research Applications

Antimicrobial Applications

Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate has been studied for its potential in antimicrobial applications. Research by Mayekar et al. (2010) involved synthesizing new 1,3,4-oxadiazole derivatives with a 6-bromonaphthalene moiety, which showed good antimicrobial activity (Mayekar et al., 2010). Similarly, Mohammad et al. (2017) explored the synthesis of new heterocyclic compounds including 1,3-oxazepine derivatives of 6-methyl 2-thiouracil, showing significant antibacterial activity (Mohammad et al., 2017).

Analytical Chemistry and Detection

In analytical chemistry, derivatives of Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate have been used as fluorogenic labeling reagents. Gatti et al. (1990) investigated the use of a similar compound for labeling biologically important thiols in high-performance liquid chromatography (HPLC), aiding in the detection and analysis of these substances (Gatti et al., 1990).

Organic Synthesis

The compound has also been a focus in the field of organic synthesis. For example, Lee et al. (2017) described the crystal structure of a related compound, highlighting its potential in organic synthesis processes (Lee et al., 2017).

Safety And Hazards

This compound is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word for this compound is “Danger” and it has hazard statement H318 . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2-(6-bromonaphthalen-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3/c1-16-13(15)8-17-12-5-3-9-6-11(14)4-2-10(9)7-12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUAGHYUPYVOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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